Palonosetron Impurity 8
Description
Significance of Impurity Research in Pharmaceutical Science
The study of pharmaceutical impurities is of paramount importance in the field of pharmaceutical science. Impurities can have their own pharmacological or toxicological effects that could compromise the safety and efficacy of the final drug product. shochem.comshochem.com Even small quantities of certain impurities can impact the drug's stability, solubility, and bioavailability. shochem.com Research into the formation, isolation, characterization, and control of impurities is essential for ensuring the quality, safety, and consistency of pharmaceuticals. researchgate.netshochem.com The development of high-quality drugs, such as the second-generation 5-HT3 receptor antagonist Palonosetron, relies heavily on meticulous impurity control to improve the quality of life for patients. shochem.com
Classification of Pharmaceutical Impurities
Pharmaceutical impurities are unwanted chemicals that remain with the API, or develop during formulation or upon aging of the drug product. They can arise from various sources, including the raw materials used in synthesis, side reactions during manufacturing, and chemical degradation. shochem.com The ICH guidelines, particularly Q3A(R) and Q3B(R), provide a framework for the control of impurities in drug substances and drug products, respectively. asianjpr.com
| Impurity Category | Description | Examples |
| Organic Impurities | Structurally related to the drug substance and may arise during the manufacturing process or storage. | Starting materials, by-products, intermediates, degradation products, reagents. |
| Inorganic Impurities | Do not contain carbon atoms and are often derived from the manufacturing process. | Reagents, ligands, catalysts, heavy metals, salts, filter aids. shochem.com |
| Residual Solvents | Organic or inorganic liquids used during the synthesis and purification of the drug substance. | Ethanol, Methanol, n-hexane. |
Organic Impurities
Organic impurities are often the most common type found in pharmaceuticals. They can be structurally similar to the API and may have similar pharmacological activity, leading to potential side effects or reduced efficacy of the drug. shochem.com
Process-related impurities are substances that are generated during the synthesis of an API. shochem.com Their presence in the final product is often due to incomplete reactions or inadequate purification. These impurities can include unreacted starting materials, intermediates, and by-products from side reactions. shochem.comshochem.com The synthesis of Palonosetron, for example, is a multi-step process where each step can potentially introduce impurities. shochem.com Variations in reaction conditions can lead to the formation of different impurities, making their control a significant challenge. shochem.com
Degradation products result from the chemical breakdown of the drug substance over time. shochem.com This degradation can be influenced by environmental factors such as exposure to light, heat, humidity, or oxygen. shochem.comshochem.com For instance, Palonosetron can degrade under various stress conditions, including acidic, basic, and oxidative environments. wisdomlib.orginnovareacademics.in Forced degradation studies are intentionally conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods. wisdomlib.org One identified degradation by-product of Palonosetron is Palonosetron N-Oxide. shochem.com
Chirality is a key consideration in pharmaceutical development, as many drug molecules are chiral, existing as non-superimposable mirror images called enantiomers. americanpharmaceuticalreview.com These enantiomers can have different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are also chiral. pharmtech.commdpi.comveeprho.com Often, one enantiomer (the eutomer) provides the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. mdpi.comveeprho.com Consequently, the unwanted enantiomer is considered a chiral impurity. veeprho.com
Palonosetron hydrochloride possesses two chiral centers, leading to the possibility of four stereoisomers. semanticscholar.org Only the (S,S)-isomer is pharmacologically active, making the control of its other stereoisomers crucial for safety and efficacy. semanticscholar.org The development of stereoselective analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying these chiral impurities. americanpharmaceuticalreview.comsemanticscholar.orgscirp.org
Genotoxic impurities are a class of impurities that have the potential to damage DNA, which can lead to mutations and potentially cancer. asianjpr.comeuropeanpharmaceuticalreview.com These impurities are of significant concern even at very low levels. europeanpharmaceuticalreview.com Regulatory agencies like the European Medicines Agency (EMA) and the FDA have established guidelines, now harmonized under ICH M7, for the assessment and control of these DNA-reactive impurities. asianjpr.comeuropeanpharmaceuticalreview.com
The ICH M7 guideline classifies impurities into five classes to manage the potential carcinogenic risk. ich.orgich.org This classification is based on an assessment of mutagenic and carcinogenic potential, often using a combination of structural analysis and experimental data, such as the bacterial reverse mutation (Ames) test. ich.orgich.org
| Class | Definition | Proposed Control Action |
| 1 | Known mutagenic carcinogens. | Control at or below a compound-specific acceptable limit. |
| 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). |
| 3 | Alerting structure, unrelated to the API; mutagenicity unknown. | Control at or below the TTC; conduct Ames test. If non-mutagenic, treat as a non-mutagenic impurity. |
| 4 | Alerting structure, shared with the API or related compounds which are non-mutagenic. | Treat as a non-mutagenic impurity. |
| 5 | No structural alert, or an alert with sufficient data to demonstrate lack of mutagenicity. | Treat as a non-mutagenic impurity. |
| Source: Adapted from ICH M7(R2) Guideline ich.org |
Palonosetron Impurity 8
This compound is a compound related to the synthesis of Palonosetron. It is used as a reference standard in analytical testing to ensure the purity and quality of the final drug product. aquigenbio.com Its characterization is vital for analytical method development and validation, which are required for regulatory submissions like Abbreviated New Drug Applications (ANDAs). aquigenbio.comsynzeal.com
| Identifier | Information |
| Chemical Name | (S)-2-((S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline synzeal.comchemicea.como2hdiscovery.co |
| CAS Number | 1796933-62-4 synzeal.comchemicea.como2hdiscovery.co |
| Molecular Formula | C19H26N2 synzeal.como2hdiscovery.co |
| Molecular Weight | 282.4 g/mol synzeal.como2hdiscovery.co |
Residual Solvents
Residual solvents are defined as organic volatile chemicals that are used or produced during the manufacturing of drug substances, excipients, or in the preparation of drug products. ich.orggmpinsiders.com These solvents are not completely removed by practical manufacturing techniques. ich.org Since residual solvents provide no therapeutic benefit, their presence should be minimized to the greatest extent possible to meet product specifications and quality standards. ich.orggovinfo.gov
The International Council for Harmonisation (ICH) Q3C guideline classifies residual solvents into three categories based on their toxicity and potential risk to human health. moravek.comgmpinsiders.com
Class 1 Solvents: These are solvents that should be avoided in pharmaceutical manufacturing due to their unacceptable toxicity or their detrimental environmental effects. ich.orggmpinsiders.com Their use is only justifiable in rare cases where there is a significant therapeutic advantage, and even then, their levels must be strictly restricted. ich.org Examples include Benzene and Carbon tetrachloride.
Class 2 Solvents: This class includes non-genotoxic animal carcinogens and solvents with other significant but reversible toxicities. gmpinsiders.com Their presence in pharmaceutical products should be limited. moravek.com Acetonitrile and Methanol are examples of Class 2 solvents. ich.org
Class 3 Solvents: These solvents have a low potential for toxicity in humans and are considered safer for use in pharmaceutical manufacturing. moravek.comgmpinsiders.com They have higher Permitted Daily Exposure (PDE) limits. Examples include Ethanol and Acetone.
ICH Classification of Residual Solvents
| Class | Description | Examples |
|---|---|---|
| Class 1 | Solvents to be avoided due to unacceptable toxicity or environmental hazard. ich.orggmpinsiders.com | Benzene, Carbon tetrachloride, 1,1,1-Trichloroethane ich.org |
| Class 2 | Solvents to be limited in use due to inherent toxicity. moravek.comgmpinsiders.com | Acetonitrile, Chloroform, Methanol, Toluene ich.org |
| Class 3 | Solvents with low toxic potential, considered safer for use. moravek.comgmpinsiders.com | Acetone, Ethanol, Ethyl Acetate, Isopropyl Alcohol gmpinsiders.com |
Overview of Impurity Control in Drug Development and Manufacturing
A comprehensive control strategy is essential throughout the drug development lifecycle to ensure the quality and safety of pharmaceutical products. pharmaknowledgeforum.combaertschiconsulting.com This strategy evolves as knowledge about the manufacturing process and the drug itself increases. baertschiconsulting.com The primary goal is to minimize the presence of harmful substances in the final drug product. pharmaknowledgeforum.com
Key components of an effective impurity control strategy include:
Risk Assessment: The first step involves identifying potential impurities, such as process-related impurities, degradation products, and contaminants, and characterizing their potential impact on the drug product. pharmaknowledgeforum.com A risk-based approach helps prioritize which impurities pose the greatest threat. pharmaknowledgeforum.combaertschiconsulting.com
Process Control and Optimization: Understanding the manufacturing process is crucial for controlling impurity formation. This includes ensuring the quality of raw materials and intermediates and optimizing reaction conditions to minimize the generation of by-products. pharmaknowledgeforum.comregistech.com
Analytical Testing: Sophisticated analytical methods are employed to detect and quantify impurities. contractpharma.com High-Performance Liquid Chromatography (HPLC) is a commonly used technique for separating and quantifying organic impurities. contractpharma.comscirp.org These analytical methods must be validated to ensure they are accurate, specific, and sensitive. biotech-spain.com
Specification Setting: Based on regulatory guidelines, such as those from the ICH, clear specifications and acceptance criteria are established for each identified impurity. biotech-spain.com These thresholds dictate the need for reporting, identification, and toxicological qualification of impurities. registech.com
Stability Studies: These studies are conducted to understand how the impurity profile of a drug substance or product changes over time under various environmental conditions, such as heat, humidity, and light. pharmaknowledgeforum.comwisdomlib.org This helps in identifying degradation products and establishing an appropriate shelf life for the medication. contractpharma.comwisdomlib.org
By implementing these strategies, pharmaceutical manufacturers can effectively manage impurities, ensuring compliance with stringent regulatory standards and safeguarding patient health. pharmaknowledgeforum.com
Data Table: this compound
This compound is a process-related impurity associated with the synthesis of Palonosetron. synzeal.com
Chemical Compound: this compound
| Attribute | Information |
|---|---|
| Chemical Name | (S)-2-((S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline synzeal.com |
| CAS Number | 1796933-62-4 synzeal.com |
| Molecular Formula | C19H26N2 synzeal.com |
| Molecular Weight | 282.4 g/mol |
| Type | Process-Related Organic Impurity synzeal.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-2-7-17-14(4-1)5-3-6-16(17)12-19-18-13-20-10-8-15(18)9-11-20/h1-2,4,7,15-16,18-19H,3,5-6,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXAOEQLKWKVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNC3CN4CCC3CC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138571 | |
| Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177793-82-7 | |
| Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177793-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,2,3,4-Tetrahydro-1-naphthalenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Structural Elucidation of Palonosetron Impurity 8
Systemic Chemical Naming Conventions for Impurities
In pharmaceutical manufacturing and analysis, impurities are unwanted chemicals that can be present in the final active pharmaceutical ingredient (API). adventchembio.com The systematic naming and classification of these impurities are critical for quality control and regulatory compliance. The International Council for Harmonisation (ICH) provides guidelines that categorize impurities into organic, inorganic, and residual solvents. pharmastate.academyveeprho.com
Organic impurities, which can arise from starting materials, by-products, intermediates, or degradation products, are often of primary concern. adventchembio.compharmastate.academy While each impurity has a specific chemical name according to systematic nomenclature rules (e.g., IUPAC), they are commonly referred to by a shorthand name within the industry. wikipedia.org This often involves naming the impurity relative to the parent drug, such as "Palonosetron Impurity 8." This convention is practical for internal tracking and documentation, but for unambiguous scientific and regulatory communication, the definitive chemical structure and systematic name are essential. nih.gov
Reported Structural Identifications of this compound
The designation "this compound" is not universally assigned to a single chemical entity. Different suppliers and manufacturers may use the term to refer to different molecules, often depending on the specific synthetic route used to produce Palonosetron. This leads to discrepancies in literature and commercial standards.
One of the primary structures identified as this compound is (S)-2-((S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline. synzeal.comchemicea.com This compound is structurally very similar to the parent drug, Palonosetron, but lacks the ketone (C=O) group at the 1-position of the benzo[de]isoquinoline ring system. This impurity is a reduction product of Palonosetron.
| Attribute | Information |
|---|---|
| Systematic Name | (S)-2-((S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline synzeal.comchemicea.com |
| Associated CAS Number | 1796933-62-4 synzeal.comchemicea.comchemicalbook.com |
| Molecular Formula | C19H26N2 |
| Molecular Weight | 282.43 g/mol |
A significant discrepancy exists in the assignment of "this compound," with another CAS number, 2216755-70-1, also being associated with this name by some chemical suppliers. clearsynth.comchemicalbook.com However, this CAS number has been linked to a different chemical structure, specifically (3S)-rel-N-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-1-Azabicyclo[2.2.2]octan-3-amine. pharmaffiliates.com
This highlights the contextual variability of impurity nomenclature. The designation "Impurity 8" is likely an internal or process-specific identifier that has become associated with different compounds by different manufacturers. This ambiguity underscores the importance of relying on specific CAS numbers and systematic chemical names rather than common impurity names for accurate identification and research.
| Attribute | Information |
|---|---|
| Systematic Name | (3S)-rel-N-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]methyl]-1-Azabicyclo[2.2.2]octan-3-amine pharmaffiliates.com |
| Associated CAS Number | 2216755-70-1 clearsynth.comchemicalbook.compharmaffiliates.com |
| Molecular Formula | C18H26N2 |
| Molecular Weight | 270.42 g/mol pharmaffiliates.com |
Stereochemical Considerations for Palonosetron and its Impurity 8
Stereochemistry is a critical aspect of pharmaceutical science, as different stereoisomers of a drug can have vastly different pharmacological and toxicological properties. Palonosetron has two chiral centers, which means it can exist as four possible stereoisomers. fda.govfda.gov The therapeutically active drug is the single (S, S) stereoisomer. fda.govfda.gov
The four stereoisomers of Palonosetron are:
(3aS, 2S)-Palonosetron: The active drug
(3aR, 2R)-Palonosetron: The enantiomer of the active drug
(3aS, 2R)-Palonosetron: A diastereomer
(3aR, 2S)-Palonosetron: A diastereomer
An enantiomeric relationship exists between non-superimposable mirror images (e.g., the S,S and R,R forms). A diastereomeric relationship exists between stereoisomers that are not mirror images of each other (e.g., the S,S and S,R forms). The other three stereoisomers are considered impurities that must be controlled. researchgate.net
Similarly, for the impurity identified as (S)-2-((S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline, the (S,S) designation indicates a specific stereochemical configuration. Other stereoisomers of this impurity could also potentially form during synthesis and would need to be monitored.
Ensuring the stereochemical or chiral purity of Palonosetron is a key objective of the manufacturing process and quality control. The presence of unwanted stereoisomers can affect the efficacy and safety of the final drug product. Regulatory agencies require strict limits on such impurities. fda.gov
To achieve this, highly sensitive analytical methods are employed. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique to separate and quantify the enantiomers and diastereomers of Palonosetron and its related substances. researchgate.netscirp.org The development of these methods allows for the detection and quantification of chiral impurities at very low levels, ensuring that the final product meets the required purity specifications. scirp.orgsemanticscholar.org This rigorous analysis, known as impurity profiling, is fundamental to guaranteeing the quality and consistency of the pharmaceutical product. globalresearchonline.net
Formation Pathways and Origins of Palonosetron Impurity 8
Synthesis-Related Origins
The synthesis of Palonosetron is a complex process where the potential for impurity formation is present at multiple stages. These impurities can include by-products, intermediates, and residues from starting materials. veeprho.com
Role of Reagents and Solvents in Impurity Formation
The reagents and solvents used during synthesis can also be a source of impurities. Some synthetic routes for Palonosetron employ harsh reaction conditions and specific reagents that may not be suitable for industrial-scale production due to the potential for impurity formation. Reagents can react with the starting materials, intermediates, or the final API to form new chemical entities. Solvents can also play a role, either by participating in reactions or by containing impurities themselves that can be incorporated into the final product.
Influence of Process Parameters on Impurity Generation
Process parameters such as temperature, reaction time, and pH are critical variables that can influence the formation of impurities. For instance, thermal stress during the synthesis can lead to the degradation of the product or intermediates. Studies have shown that Palonosetron is susceptible to degradation under certain thermal conditions. researchgate.net Similarly, the pH of the reaction mixture can affect the stability of the molecules involved and promote side reactions. Careful control of these process parameters is essential to minimize the generation of impurities throughout the manufacturing process.
Degradation Pathways Leading to Palonosetron Impurity 8
Palonosetron, like many complex organic molecules, can degrade when subjected to various environmental stressors such as acid, base, oxidation, heat, and light. researchgate.nethumanjournals.com Such degradation can lead to the formation of impurities, including potentially this compound.
Forced Degradation Studies and Conditions
Forced degradation studies are conducted to understand the stability of a drug substance and to identify potential degradation products. scielo.br Palonosetron has been subjected to a range of stress conditions to evaluate its stability.
Significant degradation has been observed under oxidative conditions. One study noted degradation when Palonosetron was refluxed with 6% hydrogen peroxide (H₂O₂) for six hours, resulting in three degradation products. nih.gov Another study reported 2.52% degradation under peroxide stress. humanjournals.com A separate analysis found that while both Fosnetupitant and Palonosetron degrade under oxidative conditions, Palonosetron showed degradation of up to 9.30%. scielo.br
The stability of Palonosetron has also been tested under acidic and alkaline conditions. In one study, refluxing with 2 N NaOH for 48 hours resulted in 93.0% of the assay remaining, while using 5 N HCl under the same conditions resulted in a 97.5% assay. researchgate.net Another study showed minimal degradation in acid (0.67%) and base (0.91%) stress conditions. humanjournals.com In contrast, a different analysis involving a combination drug product reported that Palonosetron was found to degrade more in acidic conditions than in alkaline conditions. scielo.br
Thermal and photolytic stress have also been evaluated. Thermal degradation at 105°C for 7 days was minimal, with 99.6% of the drug remaining. researchgate.net Exposure to UV light resulted in 2.01% degradation, while another study showed 99.5% of the drug remaining after exposure to UV light for over 10 days. researchgate.nethumanjournals.com
The following table summarizes the findings from various forced degradation studies on Palonosetron.
| Stress Condition | Parameters | Duration | Observed Degradation / Remaining Assay | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 5 N HCl, reflux | 48 hours | 2.5% Degradation (97.5% Assay) | researchgate.net |
| Acid Hydrolysis | 0.1 N HCl | 8 hours at 65°C | Degradation observed, multiple degradants formed | scielo.br |
| Acid Stress | Not Specified | Not Specified | 0.67% Degradation | humanjournals.com |
| Alkaline Hydrolysis | 2 N NaOH, reflux | 48 hours | 7.0% Degradation (93.0% Assay) | researchgate.net |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours at 60°C | Degradation observed, multiple degradants formed | scielo.br |
| Base Stress | Not Specified | Not Specified | 0.91% Degradation | humanjournals.com |
| Oxidation | 3% H₂O₂ at 30°C | 1 hour | 2.1% Degradation (97.9% Assay) | researchgate.net |
| Oxidation | 6% H₂O₂, reflux | 6 hours | Degradation observed, three products formed | nih.gov |
| Oxidation | 3% H₂O₂ | 5 hours at RT | 9.30% Degradation | scielo.br |
| Peroxide Stress | Not Specified | Not Specified | 2.52% Degradation | humanjournals.com |
| Thermal | 105°C | 7 days | 0.4% Degradation (99.6% Assay) | researchgate.net |
| Thermal Stress | Not Specified | Not Specified | 1.09% Degradation | humanjournals.com |
| UV Light | 200 watt hr/sq.meter | 10 days and 10 hours | 0.5% Degradation (99.5% Assay) | researchgate.net |
| UV Stress | Not Specified | Not Specified | 2.01% Degradation | humanjournals.com |
Unconventional Degradation Mechanisms and Structural Modifications
Beyond the standard forced degradation pathways, the synthesis process itself can be a source of impurities. The chemical synthesis of Palonosetron hydrochloride involves multiple steps with various intermediates. Impurities can arise from these synthetic routes, including by-products, epimers, and impurities related to nitrogen and oxygen. The quality of starting materials and intermediates is crucial, as their purity directly affects the yield and purity of the final drug product.
Long-Term Storage and Environmental Factors
The stability of Palonosetron under long-term storage and various environmental conditions is critical for maintaining its quality and purity. Studies have shown that Palonosetron hydrochloride is physically and chemically stable in common infusion solutions for at least 48 hours at room temperature (approximately 23°C) and for 14 days under refrigeration (4°C). In these conditions, the drug concentration remained unchanged. However, long-term stability tests under accelerated conditions, such as storage at 40°C and 75% relative humidity for three months or more, are also performed to assess potential degradation. The formation of impurities can be influenced by these environmental factors over the shelf-life of the product.
Analytical Methodologies for Detection and Quantification of Palonosetron Impurity 8
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are fundamental in the analysis of pharmaceutical impurities, offering high-resolution separation of closely related compounds. For Palonosetron Impurity 8, various liquid chromatography methods have been developed and optimized to ensure its effective separation from Palonosetron and other related substances.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Palonosetron and its impurities. The versatility of HPLC allows for various modes of separation, each tailored to the specific chemical properties of the analytes. A stereoselective HPLC method has been developed for the separation of the enantiomers of Palonosetron hydrochloride and its process-related chiral impurities, which would include this compound. This method is capable of separating all stereoisomers within a relatively short analysis time. scirp.orgresearchgate.net
A general HPLC method for the separation of Palonosetron and its related substances, including stereoisomers, has been established with the following parameters:
| Parameter | Specification |
| Column | CHIRALPAK AD-H (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane, absolute alcohol, and diethylamine (B46881) (60:40:0.05, v/v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 256 nm |
| This table presents a summary of HPLC conditions for the separation of Palonosetron and its optical isomers. |
This method demonstrated good linearity for Palonosetron hydrochloride in the concentration range of 0.5 to 50 µg·mL-1, with a limit of detection (LOD) of 0.05 µg·mL-1. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variant of HPLC in the pharmaceutical industry due to its applicability to a broad range of compounds. For the analysis of Palonosetron and its impurities, RP-HPLC methods have been developed to provide robust and reproducible results. These methods typically utilize a non-polar stationary phase and a polar mobile phase.
A stability-indicating RP-HPLC method for Palonosetron has been developed, which would also be applicable for the quantification of its impurities. The conditions for such a method are summarized below:
| Parameter | Specification |
| Column | Waters ODS-C18 (3.5 µm, 75 × 4.6 mm) |
| Mobile Phase | Acetonitrile: 25 mM phosphate (B84403) buffer (pH = 3.5) in a gradient mode |
| Detection Wavelength | 254 nm |
| This table outlines typical RP-HPLC conditions for the analysis of Palonosetron and its related substances. |
This method showed linearity for Palonosetron over a concentration range of 1–50 µg/mL. tlcstandards.com
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can perform separations much faster and with greater efficiency. A UPLC method has been developed for the simultaneous estimation of Fosnetupitant and Palonosetron, which demonstrates the capability of this technique for rapid analysis.
The key parameters for a UPLC method are detailed in the following table:
| Parameter | Specification |
| Column | HSS RP-C18 (2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase | 0.25 M buffer of potassium dihydrogen orthophosphate (pH 6.5) : Acetonitrile (55:45, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 286 nm |
| This table provides an overview of UPLC conditions for the analysis of Palonosetron. |
This UPLC method demonstrated linearity for Palonosetron between 0.05 and 0.15 µg/mL, with a limit of detection (LOD) and limit of quantification (LOQ) of 0.005 and 0.016 µg/mL, respectively. scielo.brscielo.br
As this compound is a stereoisomer of Palonosetron, chiral HPLC is the most critical technique for its specific detection and quantification. Chiral stationary phases (CSPs) are employed to differentiate between enantiomers and diastereomers.
The development of a successful enantioselective HPLC method is crucial for the control of chiral impurities. A rapid, simple, and single stereoselective HPLC method has been established for the enantiomers of Palonosetron hydrochloride and its process-related chiral impurities. scirp.orgresearchgate.net The separation was achieved on a cellulose-based chiral stationary phase.
The optimized conditions for this chiral separation are as follows:
| Parameter | Specification |
| Column | Chiralcel-OD (250mm × 4.6mm, 3 µm) |
| Mobile Phase | n-hexane: ethanol: methanol: heptafluoro butyric acid: diethyl amine (70:15:15:0.05:0.1, v/v) |
| Flow Rate | 1.0 mL/min |
| This table details the conditions for the chiral HPLC separation of Palonosetron isomers. |
This method was able to separate all eight isomers of Palonosetron and its intermediates. The limit of detection (LOD) and limit of quantification (LOQ) for the Palonosetron isomers and their related chiral impurities were in the range of 0.06-0.10 µg/mL and 0.14 - 0.24 µg/mL, respectively. scirp.org The method also showed excellent linearity (R2 > 0.998) over a range of 0.14 to 1.125 µg/mL. scirp.org
To expedite the development of chiral HPLC methods, computer simulation software can be a powerful tool. scirp.orgresearchgate.net For the separation of Palonosetron isomers, computer simulation was employed to optimize the chromatographic conditions. scirp.orgnih.gov This approach allows for the modeling of separations under various conditions without the need for extensive experimental work, thus saving time and resources. The software can predict retention times and resolution, aiding in the selection of the optimal mobile phase composition and other parameters for achieving the desired separation of all stereoisomers, including this compound. scirp.orgnih.gov
Chiral HPLC for Stereoisomeric Separation
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds without decomposition. While direct analysis of Palonosetron and its impurities by GC can be challenging due to their low volatility, GC is extensively used for the determination of residual solvents in Palonosetron API, which is an important aspect of quality control. researchgate.netinnovareacademics.in
A headspace GC (HS-GC) method with a Flame Ionization Detector (FID) is commonly employed for the quantification of residual solvents such as ethanol, acetone, methanol, acetonitrile, and isopropyl alcohol in Palonosetron API. researchgate.netinnovareacademics.in For the analysis of less volatile impurities like this compound, derivatization to increase volatility might be necessary, although this is not a standard approach.
Table 1: Typical HS-GC Parameters for Residual Solvent Analysis in Palonosetron API
| Parameter | Value |
|---|---|
| Column | DB-624 (30 m x 0.24 mm, 1.8 µm) |
| Injector Temperature | 200°C |
| Detector Temperature | 230°C |
| Oven Temperature Program | Initial 40°C for 5 min, ramp to 120°C at 10°C/min |
| Carrier Gas | Nitrogen |
| Flow Rate | 10 mL/min |
| Split Ratio | 1:25 |
| Diluent | Dimethyl sulfoxide (B87167) (DMSO) |
| Headspace Equilibrium Temp | 100°C |
This table presents typical parameters for residual solvent analysis in Palonosetron API, which can be adapted for other volatile impurities. researchgate.netinnovareacademics.in
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. High-Performance Thin Layer Chromatography (HPTLC) methods have been reported for the determination of Palonosetron and for the separation of its degradation products. nih.gov These methods can be effectively applied for the detection and semi-quantitative estimation of this compound.
In a typical HPTLC method, the separation is achieved on pre-coated silica (B1680970) gel plates using a suitable mobile phase. The spots are visualized under UV light or by spraying with a suitable reagent. Densitometric scanning can be used for quantification. A stability-indicating HPTLC method was successful in separating Palonosetron from its three oxidative degradation products. nih.gov
Capillary Electrophoresis (CE) for Impurity Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the impurity profiling of pharmaceuticals, including chiral compounds. nih.gov CE methods have been developed for the analysis of Palonosetron and its stereoisomers. nih.gov Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has been utilized with bile salt sodium taurocholate as a chiral selector for the analysis of Palonosetron and its enantiomeric impurities. wsu.edu
The principle of CE is based on the differential migration of charged species in an electrolyte solution under the influence of an electric field. This technique offers advantages such as high efficiency, short analysis time, and low consumption of sample and reagents. An enhanced field-amplified sample injection method in MEKC has been developed to achieve a low limit of detection (0.014 μg/mL) for enantiomeric impurities in Palonosetron injection. wsu.edu
Table 2: Capillary Electrophoresis Conditions for Palonosetron Impurity Profiling
| Parameter | Condition |
|---|---|
| Technique | Micellar Electrokinetic Chromatography (MEKC) |
| Capillary | Fused silica |
| Background Electrolyte (BGE) | Buffer containing a chiral selector (e.g., sodium taurocholate) |
| Voltage | Optimized for separation |
| Injection | Hydrodynamic or Electrokinetic |
| Detection | UV detector |
This table outlines general conditions for the analysis of Palonosetron impurities using Capillary Electrophoresis. nih.govwsu.edu
Hyphenated and Spectroscopic Techniques for Identification and Characterization
For the unequivocal identification and structural characterization of impurities, hyphenated and spectroscopic techniques are indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the quantification of Palonosetron in biological matrices and for the identification of its degradation products. nih.govresearchgate.net A stability-indicating HPLC method coupled with MS was used to identify hydroxylated, keto, and N-oxide metabolites of Palonosetron. nih.gov
A rapid, sensitive, and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the determination of Palonosetron in human plasma. researchgate.net Such methods can be adapted for the identification and quantification of this compound in bulk drug and formulations. The high resolution and accuracy of modern mass spectrometers allow for the determination of the elemental composition of the impurity, which is a crucial step in its identification.
Table 3: UPLC-MS/MS Parameters for Palonosetron Analysis
| Parameter | Value |
|---|---|
| LC Column | ACQUITY UPLC™ HSS T3 |
| Mobile Phase | Methanol-water with 0.1% formic acid (80:20, v/v) |
| Flow Rate | 0.20 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Spectrometer | Tandem Mass Spectrometer |
| Monitored Transition | Specific m/z transitions for Palonosetron and internal standard |
This table provides typical parameters for the UPLC-MS/MS analysis of Palonosetron, which can be optimized for the analysis of this compound. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of volatile and semi-volatile impurities. thermofisher.com As with standalone GC, the application of GC-MS for non-volatile impurities like this compound would likely require derivatization to increase their volatility. The primary application of GC-MS in the context of Palonosetron analysis is for the identification and quantification of residual solvents and other volatile organic impurities that may be present from the manufacturing process. researchgate.netinnovareacademics.in High-resolution accurate mass GC-MS systems can provide unambiguous identification of unknown volatile impurities. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For the definitive structural confirmation of this compound, a complete set of NMR experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC), would be required.
The NMR spectrum of the impurity would be compared with that of Palonosetron to identify structural differences. The chemical shifts, coupling constants, and correlations observed in the 2D NMR spectra provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, leading to an unambiguous structural assignment. While no specific NMR data for this compound is publicly available in the reviewed literature, the general principles of NMR for structural elucidation are well-established and would be the definitive method for its characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable analytical technique used for the structural characterization and identification of pharmaceutical compounds, including impurities like this compound. This method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum acts as a unique molecular "fingerprint."
For this compound, an FT-IR spectrum would be used to confirm the presence of specific functional groups within its molecular structure. By comparing the absorption bands of the impurity with that of the parent compound, Palonosetron, structural differences can be elucidated. This technique is instrumental in the initial identification and characterization of reference standards for impurities. pharmaffiliates.com The comprehensive characterization data provided with this compound reference standards typically includes spectroscopic analysis to confirm its identity.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical method for the quantitative analysis of pharmaceutical compounds. This technique is frequently employed as a detection method in conjunction with High-Performance Liquid Chromatography (HPLC). globalresearchonline.net For the analysis of Palonosetron and its impurities, UV detection is a common choice due to its simplicity, robustness, and sensitivity.
The principle of UV-Vis spectrophotometry involves measuring the absorption of UV or visible light by a substance. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution. In the context of analyzing Palonosetron and its impurities, a specific wavelength is selected where the analyte exhibits significant absorbance, allowing for its quantification. Various analytical methods for Palonosetron have utilized a range of UV wavelengths for detection, including 210 nm, 220 nm, 254 nm, and 282 nm. wisdomlib.orgtandfonline.comresearchgate.netiajps.comzenodo.orgnih.gov A simple and rapid spectrophotometric method for Palonosetron hydrochloride has been developed with an absorption maximum found at 265 nm in ethanol. The choice of wavelength is optimized to maximize sensitivity and minimize interference from other components in the sample matrix.
Analytical Method Validation Parameters
The validation of an analytical method is a mandatory process in the pharmaceutical industry to ensure that the method is suitable for its intended purpose. iajps.com As per the International Council for Harmonisation (ICH) guidelines, validation demonstrates that the analytical procedure is accurate, precise, specific, and robust for the quantification of impurities like this compound. globalresearchonline.netzenodo.org
Specificity (Stability-Indicating Nature)
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. jchps.com For impurity analysis, this is often demonstrated through forced degradation studies, which establish the stability-indicating nature of the method. wisdomlib.org
In these studies, the drug substance is subjected to stress conditions like acid, base, and peroxide hydrolysis, as well as thermal and photolytic stress. wisdomlib.orgscielo.br The analytical method must be able to separate this compound from any degradation products formed under these conditions, as well as from the parent Palonosetron peak. wisdomlib.org This ensures that the measured impurity level is accurate and not falsely elevated by co-eluting degradants. The successful separation of the drug from its degradation products underscores the method's robustness in assessing stability. wisdomlib.org
Linearity and Range
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
For methods quantifying Palonosetron and its impurities, linearity is typically established by preparing a series of solutions of known concentrations and analyzing them. A calibration curve is then constructed by plotting the analytical response versus the concentration. The correlation coefficient (r²) is a key indicator of linearity, with values greater than 0.998 or 0.999 being desirable. zenodo.orgnih.govscirp.org
Table 1: Representative Linearity and Range Data from Palonosetron Analytical Methods
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|
| Palonosetron Isomers & Impurities | 0.14 - 1.125 | > 0.998 |
| Palonosetron | 1 - 50 | Not specified |
| Palonosetron | 7.5 - 25 | 0.9997 |
| Palonosetron | 30 - 70 | 0.999 |
This table presents a compilation of data from various studies on Palonosetron and its related substances to illustrate typical validated ranges. tandfonline.comzenodo.orgscirp.orgscielo.br
Accuracy and Precision (Repeatability, Intermediate Precision)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a known amount of the impurity standard into a sample matrix. The percentage recovery is then calculated. For Palonosetron and its impurities, recovery values are typically expected to be within 98% to 102%. wisdomlib.org
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or different equipment.
Precision is reported as the relative standard deviation (%RSD). For pharmaceutical analysis, a %RSD of less than 2% is generally considered acceptable. wisdomlib.org
Table 2: Typical Accuracy and Precision Results for Palonosetron Analytical Methods
| Parameter | Typical Acceptance Criteria | Reported Values |
|---|---|---|
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% wisdomlib.org, 87.0% - 116.0% scirp.org, 99.5% - 100.9% jchps.com, 100.16% zenodo.org |
| Precision (% RSD) | ||
| Repeatability | ≤ 2.0% | < 2.0% wisdomlib.org, 0.043% zenodo.org |
This table summarizes typical validation results from different analytical methods developed for Palonosetron and its related compounds.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is a parameter that demonstrates the sensitivity of the method.
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for the analysis of impurities, as it defines the lower limit for accurately monitoring their presence in the drug substance.
Both LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. These limits are crucial for ensuring that the analytical method is sensitive enough to control impurities at the required low levels specified by regulatory authorities.
Table 3: Examples of LOD and LOQ Values from Palonosetron Analytical Methods
| Analyte(s) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|
| Palonosetron Isomers & Impurities | 0.06 - 0.10 | 0.14 - 0.24 |
| Palonosetron & Impurities | 0.011 - 0.013 | 0.035 - 0.046 |
| Palonosetron | 1.28 | 3.84 |
| Palonosetron | 0.01 | 0.03 |
This table shows a range of reported LOD and LOQ values, highlighting the sensitivity achieved by different analytical techniques for Palonosetron and its related substances. researchgate.netzenodo.orgnih.govscirp.orgscielo.br
System Suitability Testing
System Suitability Testing (SST) is an integral part of the analytical procedure, designed to verify that the chromatographic system is adequate for the intended analysis. pharmaguideline.comfda.gov Before initiating the analysis of any samples, SST is performed to ensure that the equipment, electronics, analytical operations, and samples constitute a system that can produce reliable and accurate results. fda.gov For methods developed to detect and quantify this compound, SST is crucial to confirm the performance of the HPLC system on a day-to-day basis. pharmaguideline.com
The parameters for SST are chosen based on the specific requirements of the analytical method. pharmaguideline.com For impurity quantification, critical parameters include resolution, tailing factor (or symmetry factor), theoretical plates (column efficiency), and repeatability. pharmaguideline.comresearchgate.net Resolution is particularly important as it demonstrates the method's ability to separate the impurity peak from the main drug peak and other potential impurities. pharmaknowledgeforum.com A minimum resolution of 1.5 to 2.0 is generally considered acceptable. researchgate.netmtc-usa.com
The tailing factor is a measure of peak symmetry and is important for accurate peak integration; a value of not more than 2.0 is typically required. researchgate.netmtc-usa.com The number of theoretical plates provides a measure of column efficiency, with a value greater than 2000 often being a minimum requirement. researchgate.net Repeatability is assessed by making multiple injections of a standard solution, and the relative standard deviation (%RSD) of the peak areas is calculated. For impurity analysis at trace levels, a %RSD of less than 5% is often acceptable, while for the main analyte, it is generally expected to be less than 2%. humanjournals.commtc-usa.comchromforum.org In a study analyzing Palonosetron, system suitability was demonstrated with a resolution of 10.85, theoretical plates of 6235, and a tailing factor of 1.58. iajps.comiajps.com These tests collectively ensure that the analytical system is performing correctly before any samples are analyzed. pharmaguideline.com
| Parameter | Common Acceptance Criteria |
|---|---|
| Resolution (Rs) between Palonosetron and Impurity 8 | ≥ 2.0 |
| Tailing Factor (T) for Impurity 8 peak | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Repeatability (%RSD for replicate injections) | ≤ 5% for the impurity standard |
Regulatory Framework and Guidelines for Impurity Control of Palonosetron Ich Guidelines
Pharmacopoeial Standards and Compliance (e.g., USP, EP)
Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide legally binding standards for the quality of medicines. edqm.eu These standards include monographs for active pharmaceutical ingredients (APIs) and finished drug products, which detail the tests, procedures, and acceptance criteria for identity, strength, quality, and purity.
United States Pharmacopeia (USP)
Palonosetron Hydrochloride has an official monograph in the USP–NF. usp.org The monograph provides a set of tests and limits for impurities. The USP specifies certain "Related Compounds" for Palonosetron, for which reference standards are available. These are:
USP Palonosetron Related Compound A sigmaaldrich.com
USP Palonosetron Related Compound B sigmaaldrich.com
USP Palonosetron Related Compound C sigmaaldrich.comnih.gov
USP Palonosetron Related Compound D synzeal.comsigmaaldrich.com
USP Palonosetron Related Compound E sigmaaldrich.com
"Palonosetron Impurity 8" is not explicitly listed by this name in the publicly available USP monograph abstract. It is common for pharmacopoeias to list only specified, identified impurities. Other potential impurities are often controlled as "unspecified impurities," with general limits applied. According to a chemistry review by the FDA, the specification for Palonosetron Hydrochloride includes limits for two specified impurities and a general limit for any unidentified impurity of not more than 0.1%. fda.gov It is plausible that "this compound" is controlled under this limit for unspecified impurities if it is not one of the named related compounds.
European Pharmacopoeia (EP)
Historically, Palonosetron Hydrochloride was not described in the European Pharmacopoeia. geneesmiddeleninformatiebank.nl However, a draft monograph for Palonosetron Hydrochloride was published in Pharmeuropa for public consultation, indicating its future inclusion. edqm.eu The European Directorate for the Quality of Medicines & HealthCare (EDQM) now provides a "Palonosetron for system suitability CRS" (Chemical Reference Substance), which is a further indication of an official monograph being in place or imminent. edqm.eu
A public assessment report for a Palonosetron product noted that the limits for identified impurities were established and considered acceptable based on the Active Substance Master File (ASMF) procedure. geneesmiddeleninformatiebank.nl Similar to the USP, the EP monographs specify known impurities and provide limits for unspecified impurities based on ICH guidelines. Without access to the final, official EP monograph for Palonosetron, the specific status of "this compound" cannot be definitively determined. However, it would be subject to the limits for either specified or unspecified impurities as laid out in the monograph.
The following table provides a summary of known specified related compounds for Palonosetron in the USP.
| USP-Specified Related Compound | Chemical Name (where available) |
| Related Compound A | (3aS)-1-Oxo-2-[(3S)-quinuclidin-3-yl]-2,3,3a,4,5,6-hexahydro-1H-be (1492222) |
| Related Compound B | Not specified in search results |
| Related Compound C | (S)-2-((R)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride((S,R)-Palonosetron |
| Related Compound D | (R)-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one |
| Related Compound E | (S)-2-(quinuclidin-3-yl)-2,4,5,6-tetrahydro-1H-benzo[de]isoquinolin-1-one |
This table is based on the available search results. The chemical names are as found in the provided sources. pharmaffiliates.comsimsonpharma.comsigmaaldrich.com
The following table lists commercially available information for the substance referred to as "this compound".
| Compound Name | CAS Number | Chemical Name (from commercial suppliers) |
| This compound | 2216755-70-1 | This compound |
This data is compiled from commercial supplier information and does not imply official pharmacopoeial status. kmpharma.in
Impurity Profiling and Control Strategies for Palonosetron Impurity 8
Strategies for Impurity Minimization during Synthesis
Minimizing the formation of Palonosetron Impurity 8 and other related substances during synthesis is a critical objective. The synthesis of Palonosetron is a complex, multi-step process, where each reaction presents an opportunity for the formation of by-products. shochem.com Impurities can be introduced via starting materials or generated through incomplete reactions or side reactions. shochem.com
Strategies to minimize these impurities are centered on a deep understanding of the reaction chemistry and the implementation of stringent process controls. Key approaches include:
Optimization of Reaction Conditions: Small variations in parameters such as temperature, pressure, solvent, and pH can significantly impact the selectivity of chemical reactions and lead to the formation of different impurities. shochem.com By carefully optimizing these conditions, the formation of unwanted side-products like Impurity 8 can be suppressed.
Purity of Starting Materials: Ensuring the high purity of raw materials and intermediates is fundamental. Impurities in starting materials can be carried through the synthetic process and end up in the final API. shochem.com
Process Purification: Implementing effective purification steps, such as crystallization, chromatography, or extraction, at various stages of the synthesis can remove impurities as they are formed, preventing their accumulation and carry-over into subsequent steps.
The goal is to develop a robust and efficient synthesis process that generates fewer impurities, which not only improves the quality of the final product but also makes the manufacturing process more sustainable. shochem.com
Development of Control Strategies for this compound
A control strategy is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. For this compound, this involves a multi-faceted approach to guarantee that its level in the final drug substance is consistently below the established acceptance criteria.
The core components of the control strategy include:
Analytical Testing: Routine testing of the final Palonosetron API using validated, stability-indicating analytical methods, such as the HPLC method described previously, is mandatory. semanticscholar.orgsynzeal.com This confirms that the levels of Impurity 8 and other impurities meet the predefined specifications.
Setting Specification Limits: Based on regulatory guidelines and safety data, strict limits are established for known and unknown impurities. For instance, a primary degradation product that is also a primary metabolite may have a specific, acceptable limit in the final product specification. fda.gov
In-Process Controls (IPCs): Monitoring the manufacturing process at critical points helps to ensure that the process remains in a state of control and that intermediates meet their quality specifications before proceeding to the next step.
Reference Standards: The use of qualified reference standards for this compound is crucial for the accurate calibration of analytical instruments and the validation of test methods, ensuring reliable quantification. aquigenbio.com
This comprehensive control strategy provides assurance that each batch of Palonosetron produced is of consistent quality and purity.
Quality by Design (QbD) Principles in Impurity Control
The modern approach to pharmaceutical manufacturing is guided by the principles of Quality by Design (QbD). QbD is a systematic, scientific, and risk-based approach to development that begins with predefined objectives and emphasizes product and process understanding and process control. nih.govnih.gov This framework is highly effective for managing impurities like this compound.
The implementation of QbD for impurity control involves several key steps:
Define a Quality Target Product Profile (QTPP): This involves prospectively defining the desired quality characteristics of the final drug product, including attributes related to purity. nih.gov
Identify Critical Quality Attributes (CQAs): CQAs are the physical, chemical, or biological properties that must be controlled to ensure the desired product quality. The level of this compound is a CQA. nih.govnih.gov
Conduct Risk Assessment: A systematic risk assessment (e.g., Failure Mode and Effects Analysis - FMEA) is performed to identify how material attributes and process parameters could potentially affect the CQAs. This helps prioritize which process variables need to be studied and controlled.
Establish a Design Space: Through experimental studies (e.g., Design of Experiments - DoE), a multidimensional combination of input variables is defined. Operating within this "design space" is proven to provide assurance of quality. nih.gov For example, a design space would define the ranges for temperature and pressure during a specific reaction step that consistently minimize the formation of Impurity 8.
Implement a Control Strategy: The control strategy (as detailed in section 6.3) is developed to ensure the process operates within the design space. It may include real-time monitoring through Process Analytical Technology (PAT) to allow for dynamic adjustments. nih.gov
Lifecycle Management and Continuous Improvement: QbD is not a one-time exercise. The process is continuously monitored throughout the product lifecycle to identify opportunities for improvement and to ensure that the process remains in a state of control. nih.gov
By applying QbD principles, manufacturers can move from a reactive "testing for quality" approach to a proactive "building in quality" paradigm, resulting in a more robust manufacturing process and a consistently higher-quality product.
Table 3: Application of QbD Principles for Impurity Control
| QbD Element | Application to this compound Control |
| Quality Target Product Profile (QTPP) | Defines the target limit for Impurity 8 in the final Palonosetron drug substance. |
| Critical Quality Attribute (CQA) | Impurity 8 level is identified as a CQA that must be controlled to ensure product safety and efficacy. |
| Risk Assessment & Process Understanding | Identifies synthesis steps and parameters (e.g., temperature, reagents) that pose a high risk of forming Impurity 8. |
| Design Space | Establishes a validated range of operating parameters that demonstrably leads to minimal formation of Impurity 8. |
| Control Strategy | Implements raw material controls, in-process checks, and final product testing to ensure the level of Impurity 8 is within the specified limit. |
Advanced Research Perspectives and Future Directions in Palonosetron Impurity 8 Studies
Investigation of Novel or Unconventional Impurity Formation Mechanisms
The formation of Palonosetron Impurity 8 is intrinsically linked to the synthetic pathway of Palonosetron itself. Palonosetron possesses two chiral centers, which means four stereoisomers can exist: (3aS, 2S), (3aR, 2R), (3aS, 2R), and (3aR, 2S). researchgate.net The pharmacologically active form is the (S, S) stereoisomer. fda.gov Impurity 8 is one of the other three stereoisomers that can be formed as a process-related impurity.
Conventional formation mechanisms are typically attributed to a lack of complete stereoselectivity in the chemical reactions used during synthesis. For instance, synthetic routes involving reduction steps, such as using sodium borohydride, can lead to the formation of different diastereomers if the reaction conditions are not strictly controlled. google.com
Future research is focused on investigating less obvious, unconventional formation pathways. These include:
Isomerization under Stress Conditions: Investigating the potential for the active (S,S)-Palonosetron to convert into Impurity 8 or other stereoisomers under various stress conditions like pH, temperature, and light. This involves detailed forced degradation studies to understand if the impurity can be formed post-synthesis.
Catalyst-Induced Epimerization: Examining the role of catalysts used in hydrogenation or other synthetic steps. Certain catalysts, under specific conditions, might facilitate epimerization at one of the chiral centers, leading to the formation of diastereomeric impurities.
Thermodynamic vs. Kinetic Control: Studying whether the impurity is a product of kinetic or thermodynamic control. A synthetic route might favor the formation of the desired (S,S) isomer under kinetic control, but given enough time or energy (e.g., high temperatures), the mixture could equilibrate to a more stable, thermodynamically favored mixture that includes Impurity 8.
Application of Advanced Analytical Techniques for Trace Impurity Analysis
The structural similarity of Palonosetron and its stereoisomers, including Impurity 8, makes their separation and quantification a significant analytical challenge. Standard High-Performance Liquid Chromatography (HPLC) may not be sufficient to resolve all four isomers.
Current and future research leverages advanced analytical techniques for the sensitive and specific analysis of trace levels of Impurity 8. The ability to detect impurities at very low levels is crucial for ensuring product quality.
| Analytical Technique | Principle | Application in this compound Analysis | Typical Limit of Quantification (LOQ) |
| Chiral HPLC/UPLC | Utilizes a chiral stationary phase (CSP) to create a diastereomeric interaction with the enantiomers, allowing for their separation. | Development of methods using specific CSPs (e.g., cellulose-based) to resolve all four stereoisomers of Palonosetron. researchgate.netscirp.org | 0.14 - 0.24 µg/mL researchgate.netscirp.org |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (like CO2) as the mobile phase, offering faster and greener separations compared to HPLC. | Explored for the rapid and environmentally friendly separation of both chiral and achiral impurities of Palonosetron. researchgate.net | Not specified, but generally offers high sensitivity. |
| Micellar Electrokinetic Capillary Chromatography (MEKC) | A capillary electrophoresis technique that uses micelles as a pseudo-stationary phase to separate neutral and charged molecules. | Used with chiral selectors (e.g., sodium cholate) to understand the separation mechanisms of Palonosetron stereoisomers. nih.gov | N/A (focus on mechanism) |
| UPLC-QTOF-MS | Combines the high separation power of UPLC with the high-resolution mass accuracy of Quadrupole Time-of-Flight Mass Spectrometry. | A powerful tool for identifying and characterizing unknown impurities by providing accurate mass data, which helps in elucidating their structures. preprints.org | Sub-µg/mL levels |
Future directions in this area involve the adoption of even more sophisticated techniques, such as two-dimensional liquid chromatography (2D-LC), which can provide exceptional resolving power for complex mixtures, and ion mobility spectrometry-mass spectrometry (IMS-MS), which can separate isomers based on their size and shape.
Computational Chemistry Approaches to Predict Impurity Pathways
Computational chemistry is emerging as a powerful tool to predict and understand the formation of pharmaceutical impurities, moving beyond its traditional role in drug discovery. For this compound, computational approaches can provide insights that are difficult to obtain through experimental work alone.
Reaction Pathway Modeling: Using quantum mechanics (QM) methods like Density Functional Theory (DFT), researchers can model the transition states of the reactions involved in Palonosetron synthesis. This allows for the calculation of activation energies for the formation of the desired (S,S) isomer versus the undesired stereoisomers, including Impurity 8. A comparison of these energy barriers can predict the likelihood of impurity formation under different reaction conditions.
Conformational Analysis: Modeling the three-dimensional structures and relative stabilities of the different stereoisomers. This can help determine if Impurity 8 is a thermodynamically stable byproduct, which would have implications for its control during synthesis and storage.
Predictive Software: While primarily used for analytical method development, software like DryLab® has been employed to simulate and optimize the chromatographic separation of Palonosetron's chiral impurities. researchgate.netscirp.org The future application lies in using more advanced software to predict the degradation pathways that could lead to impurity formation.
These computational studies can guide synthetic chemists in modifying reaction conditions (e.g., temperature, catalyst, solvent) to kinetically disfavor the formation of Impurity 8, leading to a purer final product.
Green Chemistry Principles in Synthetic Route Optimization for Impurity Reduction
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of Palonosetron is a key area of future research, not only for environmental benefits but also for improving the impurity profile.
| Green Chemistry Principle | Application to Palonosetron Synthesis for Impurity 8 Reduction |
| Catalysis | Developing highly stereoselective catalysts that exclusively produce the (S,S) isomer, thereby preventing the formation of Impurity 8 from the outset. This aligns with the concept of "reagent-controlled" synthesis. mit.edu |
| Use of Safer Solvents | Replacing traditional organic solvents with greener alternatives (e.g., water, bio-based solvents) that may also influence the stereochemical outcome of the reaction, potentially favoring the desired product. A "green" UPLC method has been developed for analysis, indicating a move toward greener practices. researchgate.net |
| Atom Economy | Redesigning the synthetic route to maximize the incorporation of all materials used in the process into the final product, which often leads to simpler reactions with fewer side products, including stereoisomers. |
| Process Intensification | Utilizing technologies like flow chemistry, which allows for precise control over reaction parameters (temperature, pressure, reaction time). This enhanced control can significantly improve selectivity and minimize the formation of undesired isomers like Impurity 8. |
A patent for a Palonosetron synthesis method already highlights some green aspects, such as using recyclable solvents and avoiding particularly toxic reagents, demonstrating the feasibility of this approach. google.com Future work will focus on a holistic redesign of the synthesis with stereochemical purity and environmental impact as dual primary goals.
Harmonization and Standardization of Impurity Specifications Globally
Ensuring patient safety requires consistent quality standards for pharmaceuticals across different markets. The harmonization of specifications for impurities like this compound is crucial for global pharmaceutical trade and regulatory acceptance.
Regulatory bodies and pharmacopeias set limits for known and unknown impurities in drug substances.
ICH Guidelines: The International Council for Harmonisation (ICH) provides guidance on impurity thresholds. For unidentified impurities, a common limit is 0.1%. fda.gov
Pharmacopeias: The United States Pharmacopeia (USP) provides a monograph for Palonosetron Hydrochloride that outlines tests for impurities. uspnf.com The USP also supplies reference standards for related compounds, such as "Palonosetron Related Compound C," which is a stereoisomer, to aid in accurate identification and quantification. usp.org
Regulatory Filings: A review by the U.S. Food and Drug Administration (FDA) for Palonosetron capsules noted that for two specified impurities (which are stereoisomers), specific limits were set, highlighting the regulatory focus on controlling these particular substances. fda.gov
The future direction is toward greater harmonization of these standards between the major pharmacopeias (USP, European Pharmacopoeia - Ph. Eur., and Japanese Pharmacopoeia - JP). This would involve establishing a single, globally accepted limit for this compound and other related substances. Achieving this requires collaborative efforts, including the sharing of analytical methods and toxicological data, to ensure that the set limits are scientifically justified and protective of public health.
Q & A
Q. How to contextualize impurity safety thresholds within regulatory frameworks?
- Methodological Answer : Apply ICH M7 principles:
- Classify impurities based on structural alerts (e.g., Michael acceptors, aromatic amines).
- Calculate permitted daily exposure (PDE) : For Impurity 8, assume a 70 kg patient and NOAEL from 28-day rodent studies (e.g., PDE = 50 µg/day).
- Justify specifications via risk-benefit analysis (e.g., <0.1% in final drug product) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
